molecular formula C6H12 B167423 Cyclohexane-d12 CAS No. 1735-17-7

Cyclohexane-d12

Cat. No. B167423
CAS RN: 1735-17-7
M. Wt: 96.23 g/mol
InChI Key: XDTMQSROBMDMFD-LBTWDOQPSA-N
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Description

Cyclohexane-d12 is a deuterated version of cyclohexane. . Its infrared (vapor and liquid phase in the range of 376-4000cm -1) and Raman (liquid phase) spectral investigations have been reported .


Synthesis Analysis

Cyclohexane-d12 can be prepared by reacting benzene-d6 and deuterium . The same reaction conditions, but in the presence of CCl3Br (5.0 mM) under an Ar atmosphere and in the absence and presence of CCl3Br (5.0 mM) under an O2 (or air) atmosphere were also used .


Molecular Structure Analysis

Cyclohexane-d12 has a molecular formula of C6D12. Its average mass is 96.233 Da and its monoisotopic mass is 96.169220 Da . The structure of cyclohexane is best described as a hexagon where each point represents a fully saturated carbon atom surrounded by hydrogen atoms .


Chemical Reactions Analysis

Ring inversion of cyclohexane-d12 has been studied by recording its deuterium NMR spectrum in the temperature range -36 to +115°C . Products formed in the oxidation of substrates, such as cyclohexane, cyclohexene, styrene, cis-stilbene, trans-stilbene, and anthracene, by 1 and m-CPBA were analyzed by GC and GC-MS .


Physical And Chemical Properties Analysis

Cyclohexane-d12 is a liquid with a density of 0.8±0.1 g/cm3. It has a boiling point of 80.7±0.0 °C at 760 mmHg and a vapor pressure of 93.7±0.1 mmHg at 25°C . Its molar refractivity is 27.7±0.3 cm3 and it has a molar volume of 106.5±3.0 cm3 .

Scientific Research Applications

High-Pressure NMR Studies

  • Cyclohexane-d12 is used in high-pressure nuclear magnetic resonance (NMR) studies to investigate the effects of pressure on conformational isomerization in solvents like n-pentane-d12. This research aids in understanding low-friction, energy-controlled isomerization reactions (Ashcroft, Xie, & Jonas, 1989).

Crystallography and Vibrational Spectra

  • Research on single crystals of cyclohexane-d12 has contributed to understanding crystal structures and polymorphism. Infrared and Raman spectroscopy have been crucial in this area, providing insights into molecular structures and behaviors (Brown, Obremski, & Lippincott, 1968).

Studying Molecular Dynamics

  • Cyclohexane-d12's molecular dynamics have been studied using techniques like 2H NMR in liquid crystalline solvents. These studies shed light on intramolecular dynamic processes, such as ring inversion kinetics, which are crucial for understanding molecular behavior at different temperatures (Poupko & Luz, 1981).

Gas-Phase Photolysis and Reaction Studies

  • The gas-phase photolysis of cyclohexane-d12 is another area of focus, where its behavior under ultraviolet radiation is examined. This research helps in understanding the decomposition modes of cyclohexane molecules and the reactions of cyclohexane ions (Doepker & Ausloos, 1965).

Molecular Dynamics Simulations

  • Molecular dynamics simulations using cyclohexane-d12 predict structural phase changes, aiding in the understanding of phase transitions and molecular ordering in various conditions (Trew, Pawley, & Cairns-Smith, 1990).

Raman Spectroscopy

  • High-resolution Raman spectroscopy of gases like cyclohexane-d12 provides insights into molecular constants and possible structures, which is important for theoretical modeling and understanding molecular interactions (Peters, Walker, & Weber, 1973).

Kinetic and Isotope Effects

  • Studies have investigated the kinetic and geometric isotope effects in reactions involving cyclohexane-d12, such as its interaction with metal surfaces. These findings are critical in surface chemistry and catalysis (Koitaya & Yoshinobu, 2014).

Quantum Nature of Interactions

  • Research on the quantum nature of C-H···metal interactions using cyclohexane-d12 helps in understanding the molecular behavior in adsorption and desorption processes, which is relevant in materials science and catalysis (Bien, Doege, & Arndt, 1981).

Safety And Hazards

Cyclohexane-d12 is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, drowsiness, or dizziness . It may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriocyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMQSROBMDMFD-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80169624
Record name (2H12)Cyclohexane
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Molecular Weight

96.23 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Cyclohexane-d12
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Product Name

Cyclohexane-d12

CAS RN

1735-17-7
Record name Cyclohexane-d12
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Record name (2H12)Cyclohexane
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Record name (2H12)Cyclohexane
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Record name [2H12]cyclohexane
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Synthesis routes and methods

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexane-d12
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Reactant of Route 6
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Citations

For This Compound
1,120
Citations
G Wittko, W Köhler - The Journal of chemical physics, 2005 - pubs.aip.org
The Soret coefficients ST of the liquids acetone, benzene, benzene-d 1⁠, 1, 3, 5-benzene-d 3⁠, benzene-d 5⁠, benzene-C 6 13⁠, benzene-d 6⁠, n-hexane, toluene, 1, 2, 3, 4-…
Number of citations: 89 pubs.aip.org
NB Wilding, PD Hatton, GS Pawley - Acta Crystallographica Section …, 1991 - scripts.iucr.org
A neutron powder diffraction study has been per-formed to investigate the high-pressure phases of deuterated cyclohexane. The unit cell and space group of the previously unsolved …
Number of citations: 16 scripts.iucr.org
FA Miller, HR Golob - Spectrochimica Acta, 1964 - Elsevier
This paper, reports the infrared spectrum of cyclohexane (100–3400 cm −1 ) and of cyclohexane-d 12 (300–3400 cm −1 ), and the Raman spectrum with polarizations for both …
Number of citations: 54 www.sciencedirect.com
KB Wiberg, A Shrake - Spectrochimica Acta Part A: Molecular Spectroscopy, 1973 - Elsevier
A vibrational analysis has been carried out on cyclohexane, cyclohexane-d 12 , cyclohexane-1, 1,4,4-d 4 and cyclohexane-1,1,2,2,4,4,5,6-d 8 utilizing the set of 60 internal coordinates (…
Number of citations: 124 www.sciencedirect.com
JR Durig, C Zheng, AM El Defrawy… - Journal of Raman …, 2009 - Wiley Online Library
… , and pathway of chair–boat interconversion of cyclohexane and cyclohexane-d12 … The cyclohexane-d12 sample was obtained from Merck Chemical Co. with a stated … cyclohexane-d12 …
KB Wiberg, A Shrake - Spectrochimica Acta Part A: Molecular Spectroscopy, 1971 - Elsevier
The vapor and liquid phase infrared spectra (376–4000 cm −1 ) and the liquid phase Raman spectra (with polarizations) of cyclohexane and cyclohexane-d 12 are presented. …
Number of citations: 104 www.sciencedirect.com
L Schulte, A Würflinger - The Journal of Chemical Thermodynamics, 1987 - Elsevier
The phase behaviours of pure C 6 D 12 and of mixtures with C 6 H 12 have been studied at temperatures between 170 K and the melting curve and up to 300 MPa. A new high-…
Number of citations: 29 www.sciencedirect.com
N Fujisaki, T Gäumann - Berichte der Bunsengesellschaft für …, 1977 - Wiley Online Library
An attempt has been made to determine the kinetic isotope effects for the following reactions by using hydrogen atoms produced in the radiolysis of water vapor: The results are: k H /k D …
Number of citations: 11 onlinelibrary.wiley.com
KJ McGrath, RG Weiss - The Journal of Physical Chemistry, 1993 - ACS Publications
… Here, we report that ring interconversion can beobserved in plastic-crystalline cyclohexane-d12 using a deuterium NMR Bloch decay experiment6 combined with magic angle spinning (…
Number of citations: 12 pubs.acs.org
MJD Low, BK Sahay - Journal of Colloid and Interface Science, 1974 - Elsevier
… As the spectral effects were relatively large and unusual, we also studied the adsorption of cyclohexane-d12 and presently describe the effects observed with both adsorbates. …
Number of citations: 5 www.sciencedirect.com

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